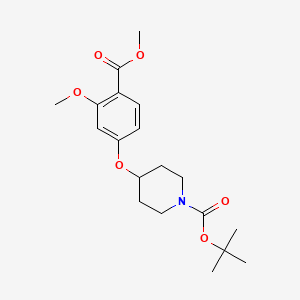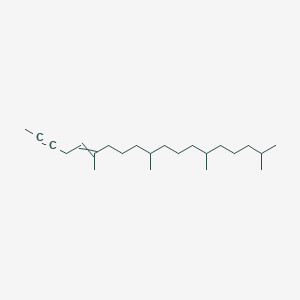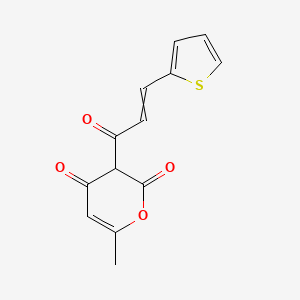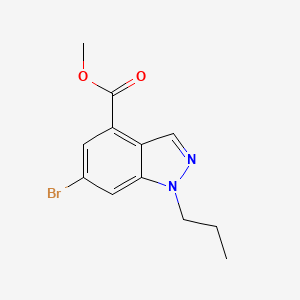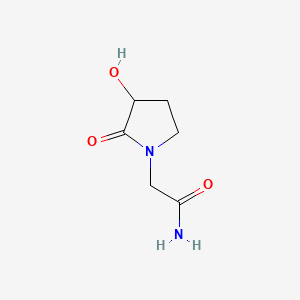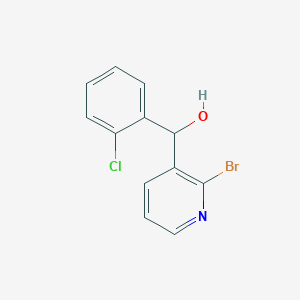
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol
描述
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol is an organic compound that features a pyridine ring substituted with a bromine atom at the second position and a chlorophenyl group attached to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-3-yl)(2-chlorophenyl)methanol typically involves the reaction of 2-bromo-3-pyridinecarboxaldehyde with 2-chlorophenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is (2-Bromo-pyridin-3-yl)-(2-chlorophenyl)-ketone.
Reduction: The major product is this compound.
Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide would yield (2-Methoxy-pyridin-3-yl)-(2-chlorophenyl)-methanol.
科学研究应用
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of (2-Bromopyridin-3-yl)(2-chlorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
相似化合物的比较
Similar Compounds
- (2-Bromo-pyridin-3-yl)-(2-fluorophenyl)-methanol
- (2-Bromo-pyridin-3-yl)-(2-methylphenyl)-methanol
- (2-Bromo-pyridin-3-yl)-(2-nitrophenyl)-methanol
Uniqueness
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to similar compounds .
属性
CAS 编号 |
622372-79-6 |
|---|---|
分子式 |
C12H9BrClNO |
分子量 |
298.56 g/mol |
IUPAC 名称 |
(2-bromopyridin-3-yl)-(2-chlorophenyl)methanol |
InChI |
InChI=1S/C12H9BrClNO/c13-12-9(5-3-7-15-12)11(16)8-4-1-2-6-10(8)14/h1-7,11,16H |
InChI 键 |
MKFRQTIIQNCJLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(C2=C(N=CC=C2)Br)O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-Nitrophenyl)furan-2-yl]methyleneamino}phenol](/img/structure/B8524809.png)
![[2-(3-Bromo-benzo[b]thiophen-2-yl)-ethyl]-dimethyl-amine](/img/structure/B8524815.png)
![Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid amide](/img/structure/B8524820.png)
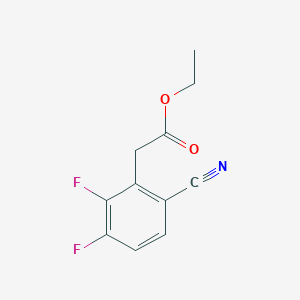
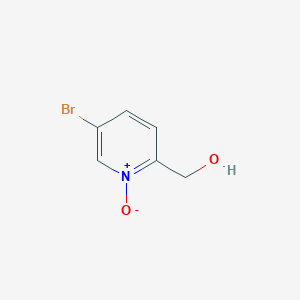

![2,3,6,7,10,11-Hexakis[2-(2-methoxyethoxy)ethoxy]triphenylene](/img/structure/B8524856.png)

